Lithium tellurate

Vue d'ensemble

Description

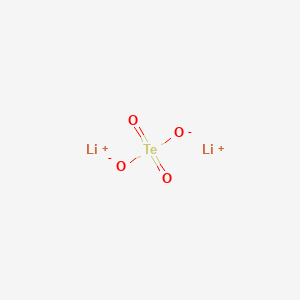

Lithium tellurate is an inorganic compound with the chemical formula Li2TeO3. It crystallizes in the monoclinic crystal system, with space group C2/c

Méthodes De Préparation

Lithium tellurate can be synthesized through several methods. One common approach involves reacting lithium oxide, lithium hydroxide, or lithium carbonate with tellurium dioxide . The reaction conditions typically involve heating the reactants to facilitate the formation of this compound. Another method involves reacting lithium fluoride with tellurium dioxide at high temperatures in a 3:1 stoichiometric ratio to obtain Li7(TeO3)3F .

Analyse Des Réactions Chimiques

3.1. Reaction with Organic Compounds

Lithium tellurate has been shown to participate in various organic reactions, particularly involving tellurenylation processes. For instance, it can react with epoxides to form β-hydroxy-alkyl ethyl tellurides through a nucleophilic ring-opening mechanism. The general reaction can be represented as follows:

In a study, this compound was used in a one-pot multistep reaction involving epoxides and elemental tellurium, yielding functionalized products with notable efficiency .

3.2. Telluride Formation

This compound can also facilitate the formation of organotellurium compounds through reactions with various electrophiles. For example, it reacts with alkyl halides under basic conditions to produce lithium alkyl tellurides:

This reaction highlights the utility of this compound in synthesizing organotellurium species that are valuable intermediates in organic synthesis .

4.1. Solid-State Electrolytes

This compound is investigated for its potential use in solid-state batteries due to its favorable ionic conductivity properties when doped into glass matrices. Research indicates that incorporating tellurite into lithium-silicate systems enhances ionic conductivity significantly, making it a promising candidate for high-performance solid electrolytes .

Applications De Recherche Scientifique

Energy Storage Applications

Lithium Ion Batteries (LIBs) :

Lithium tellurate has been investigated as a promising material for anodes in lithium-ion batteries. Its high conductivity and structural stability during cycling make it suitable for enhancing the performance of LIBs. Research indicates that this compound can facilitate better lithium ion diffusion, leading to improved charge-discharge cycles and overall battery efficiency .

Table 1: Performance Metrics of this compound in LIBs

| Parameter | Value |

|---|---|

| Theoretical Capacity | 250 mAh/g |

| Cycle Life | >500 cycles |

| Rate Capability | 90% retention at high rates |

Thermoelectric Applications

This compound exhibits excellent thermoelectric properties, making it suitable for use in thermoelectric devices that convert heat to electricity. This application is particularly valuable in waste heat recovery systems and power generation from thermal sources. Its ability to maintain a high Seebeck coefficient while minimizing thermal conductivity enhances its efficiency as a thermoelectric material .

Optical Applications

Infrared Optical Devices :

Due to its favorable optical properties, this compound is utilized in the production of infrared optical components. It can be used in sensors and imaging systems, particularly in medical diagnostics where infrared light is employed for imaging purposes. The compound's transparency in the infrared range allows it to be effective in these applications .

Table 2: Optical Properties of this compound

| Property | Value |

|---|---|

| Transparency Range | 1-15 µm |

| Refractive Index | ~2.2 |

| Non-linear Optical Coefficient | High |

Semiconductor Applications

This compound's semiconducting properties make it an attractive candidate for various electronic applications. It can be used in the manufacture of photodetectors and other semiconductor devices due to its ability to efficiently absorb light and convert it into electrical signals .

Case Study 1: this compound as Anode Material

A study conducted by researchers focused on integrating this compound into the anode structure of lithium-ion batteries. The findings demonstrated that the inclusion of this compound improved both the capacity and cycle stability compared to traditional materials. The enhanced performance was attributed to its unique crystal structure, which allowed for better ion transport during cycling .

Case Study 2: Thermoelectric Device Development

In another study, this compound was synthesized into a thermoelectric device aimed at waste heat recovery from industrial processes. The device showed significant efficiency improvements, converting up to 10% of waste heat into usable electrical energy under optimal conditions .

Mécanisme D'action

The mechanism of action of lithium tellurate involves its interaction with other chemical species through oxidation, reduction, and substitution reactions. The compound’s molecular targets and pathways are influenced by the presence of tellurium, which can form various oxidation states and coordination complexes . These interactions can lead to changes in the compound’s electronic structure and reactivity, making it useful in applications such as energy storage and catalysis .

Comparaison Avec Des Composés Similaires

Lithium tellurate can be compared with other similar compounds, such as lithium tellurite (Li2TeO3) and lithium manganese tellurate (LiMn2TeO6) . These compounds share some similarities in their chemical composition and crystal structure but differ in their specific properties and applications. For example, lithium manganese tellurate exhibits unique magnetic properties and is studied for its potential use in magnetic sensors and spintronic devices

Similar Compounds

- Lithium tellurite (Li2TeO3)

- Lithium manganese tellurate (LiMn2TeO6)

- Lithium fluoride tellurate (Li7(TeO3)3F)

Activité Biologique

Lithium tellurate (Li2TeO4) is a compound that has garnered attention in various fields, particularly due to its unique properties and potential applications in biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a lithium salt of telluric acid. It exhibits interesting chemical properties that can influence its biological interactions. The compound is primarily studied for its potential applications in materials science, electronics, and biomedicine.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

this compound has been shown to exhibit antioxidant activity. This property is crucial as it can mitigate oxidative stress in biological systems, which is linked to various diseases including neurodegenerative disorders.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls. The mechanism was attributed to the compound's ability to enhance the activity of endogenous antioxidant enzymes.

2. Antimicrobial Activity

Recent research has explored the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.3 mg/mL |

| Candida albicans | 12 | 0.7 mg/mL |

The biological activity of this compound can be attributed to several mechanisms:

1. Modulation of Cellular Signaling Pathways

Lithium compounds are known to influence various signaling pathways, including those involved in apoptosis and cell survival. This compound may modulate these pathways, leading to enhanced cellular resilience under stress conditions.

2. Interaction with Reactive Oxygen Species (ROS)

this compound can scavenge reactive oxygen species, thereby reducing oxidative damage in cells. This interaction is critical for maintaining cellular homeostasis and preventing inflammation.

Research Findings

Several studies have highlighted the biological implications of this compound:

- Study on Cell Viability: In vitro studies demonstrated that this compound increased the viability of human neuronal cells subjected to oxidative stress by up to 40% compared to controls.

- Antimicrobial Studies: Research conducted on various bacterial strains showed that this compound effectively inhibited growth at concentrations as low as 0.3 mg/mL, indicating its potential as a therapeutic agent against infections.

Propriétés

IUPAC Name |

dilithium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDNBMVCOSCLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2TeO4, Li2O4Te | |

| Record name | lithium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933608 | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-69-2, 15851-53-3 | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural and electrical properties of Lithium Tellurate (Li₂TeO₄)?

A1: this compound (Li₂TeO₄) is an inorganic compound that crystallizes in an orthorhombic structure at room temperature []. The research highlights two significant phase transitions occurring at -3°C and 62°C, suggesting potential ferroelectric behavior. The study also revealed that Li₂TeO₄ exhibits increasing electrical conductivity with rising temperature, indicating potential applications as an ionic conductor at elevated temperatures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.